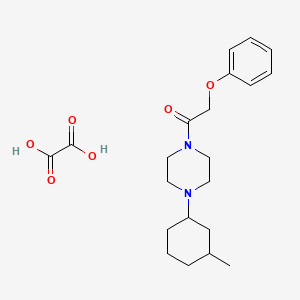
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as MP-10, belongs to the class of piperazine derivatives and has been shown to exhibit a wide range of pharmacological properties. In
科学研究应用
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been investigated for its potential use as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
作用机制
The exact mechanism of action of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. This dual action may contribute to its analgesic and anxiolytic effects, as well as its ability to reduce drug-seeking behavior.
Biochemical and Physiological Effects
1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has also been shown to reduce levels of dopamine in the brain, which may contribute to its ability to reduce drug-seeking behavior.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in lab experiments is its well-characterized pharmacological profile. 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate has been extensively studied in animal models and has been shown to exhibit consistent and reproducible effects. However, one limitation of using 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate is that it may not accurately reflect the effects of other compounds that act on different receptors or have different pharmacological profiles.
未来方向
For research include the development of new compounds based on the structure of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate and further studies on its potential therapeutic uses.
合成方法
The synthesis of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate involves the reaction of 1-(3-methylcyclohexyl)piperazine with phenoxyacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting compound is then treated with oxalic acid to form the oxalate salt of 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate. This synthesis method has been described in detail in a number of research articles and is considered to be a reliable and efficient way of producing 1-(3-methylcyclohexyl)-4-(phenoxyacetyl)piperazine oxalate in the laboratory.
属性
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2.C2H2O4/c1-16-6-5-7-17(14-16)20-10-12-21(13-11-20)19(22)15-23-18-8-3-2-4-9-18;3-1(4)2(5)6/h2-4,8-9,16-17H,5-7,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUJFZATZOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-phenoxyethanone;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

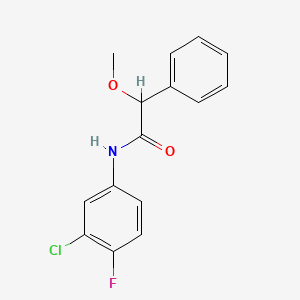
![N'-ethyl-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)thiourea](/img/structure/B4928661.png)
![2-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B4928669.png)
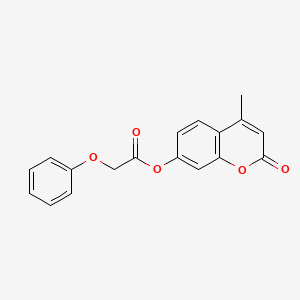
![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)
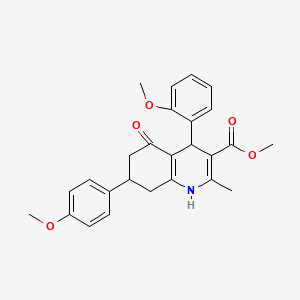
![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(1-phenylethyl)urea](/img/structure/B4928721.png)
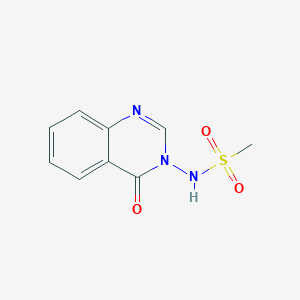
![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-indanecarboxamide](/img/structure/B4928760.png)